

C.I. Disperse Blue 35 CAS number 12222-75-2 properties

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An In-depth Technical Guide to C.I. Disperse Blue 35

CAS Number: 12222-75-2

Abstract

C.I. Disperse Blue 35 is a synthetic anthraquinone-based dye used extensively in the textile industry for dyeing hydrophobic fibers such as polyester.[1][2] As a member of the disperse dye class, it is characterized by its low water solubility and application from an aqueous dispersion. [1][3] Technical-grade Disperse Blue 35 is a complex mixture, primarily composed of methylated derivatives of 1,8-diamino-4,5-dihydroxyanthraquinone.[4][5] This guide provides a comprehensive overview of its physicochemical properties, synthesis, analytical methods, photochemical behavior, and toxicological profile, intended for researchers and scientists in chemistry and drug development.

Physicochemical Properties

Disperse Blue 35 is a dark blue granular solid with low solubility in water, a characteristic that necessitates the use of dispersing agents in dyeing applications.[1][6] Its lipophilic nature is indicated by a high octanol-water partition coefficient (LogP).[4][7] The dye is generally stable under normal conditions but can degrade in extreme pH or oxidative environments.[1]



Property	Value	Source(s)
CAS Number	12222-75-2	[2][4][7][8]
Molecular Formula	C20H14N2O5	[1][4]
Molecular Weight	362.34 g/mol [4][8]	
Appearance	Dark blue powder/granular solid [1][6]	
Boiling Point	758.9 °C at 760 mmHg	[7][8]
LogP (Octanol-Water Partition Coefficient)	4.49	[4][7]
Water Solubility	Low (approx. 30 mg/L) [1][6]	
Classification	Anthraquinone Disperse Dye	[5][9]

Synthesis and Manufacturing

The production of **C.I. Disperse Blue 35** is a multi-step chemical process. The final technical-grade product is a complex mixture rather than a single pure compound.[5][9]

Primary Synthesis Pathway

The foundational synthesis route involves the methylation of 1,8-diamino-4,5-dihydroxyanthraquinone (1,8-DA-4,5-DHAQ).[4][9] This reaction introduces methyl groups to the amino functionalities, resulting in a mixture of non-methylated, mono-methylated, and dimethylated derivatives.[4][5] The relative proportions of these components are crucial as they influence the final shade and dyeing properties of the product.[5]

Alternative Synthesis Route

An alternative pathway begins with 1,8-dihydroxy-anthraquinone, which undergoes a series of reactions:

Nitration: Introduction of nitro groups onto the anthraquinone core.[4]



- Reduction: Conversion of the nitro groups to amino groups.[4] A patented process describes suspending dinitroanthraquinone in formamide and passing ammonia gas through the mixture at 155°C.[4]
- Hydroxylation: Introduction of hydroxyl groups.[9]
- Methylation: Selective methylation of the amino groups to produce the final dye mixture.[9]

Reaction conditions such as temperature, pH, and reaction time are carefully controlled to manage the extent of methylation.[9]



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Caption: Alternative synthesis workflow for **C.I. Disperse Blue 35**.

Analytical Protocols

The multi-component nature of technical-grade Disperse Blue 35 presents analytical challenges, requiring robust separation and detection techniques.[5][9]

Experimental Protocol: HPLC Analysis

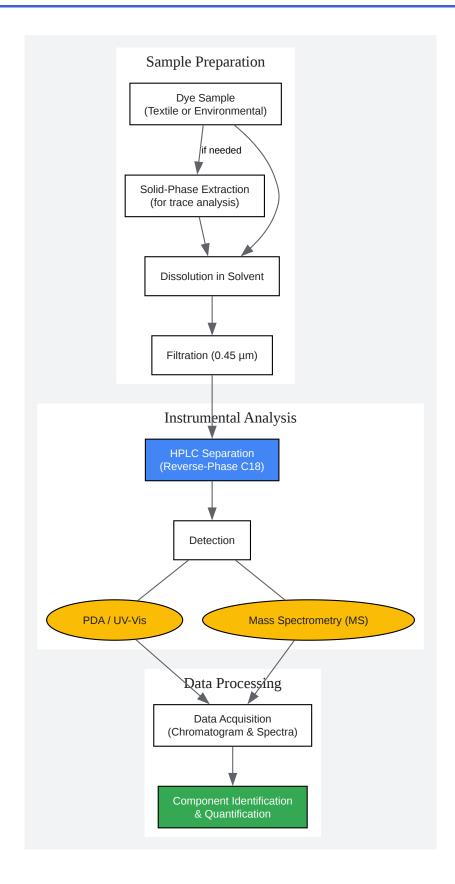
High-Performance Liquid Chromatography (HPLC) is the primary method for separating the various methylated components, impurities, and isomers in Disperse Blue 35.[5]

- Objective: To separate and quantify the components of a technical-grade Disperse Blue 35 sample.
- Instrumentation:
 - HPLC system with a gradient pump.
 - Reverse-phase C18 column.



- Photodiode Array (PDA) or UV-Vis detector.
- Mass Spectrometry (MS) detector for confirmation.[10]
- Sample Preparation:
 - Accurately weigh a sample of the dye.
 - Dissolve the sample in a suitable organic solvent (e.g., dimethylformamide or methanol).
 - Filter the solution through a 0.45 μm syringe filter to remove particulates.
- For Environmental Samples: A pre-concentration step using Solid-Phase Extraction (SPE) is often employed to achieve the necessary detection limits.[9]
- Chromatographic Conditions (Typical):
 - Mobile Phase A: Water with 0.1% formic acid.
 - Mobile Phase B: Acetonitrile with 0.1% formic acid.
 - Gradient: A time-programmed gradient from a higher concentration of A to a higher concentration of B to elute components with varying polarities.
 - Flow Rate: 1.0 mL/min.
 - Detection: UV-Vis detection at the maximum absorbance wavelength of the dye; MS detection for mass-to-charge ratio confirmation of eluted peaks.[10]
- Data Analysis: Component peaks are identified by their retention times and confirmed by their mass spectra.[10] Quantification is performed by comparing peak areas to those of certified reference standards.





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Caption: General workflow for the analysis of C.I. Disperse Blue 35.



Photochemical Behavior and Degradation

C.I. Disperse Blue 35 exhibits significant photochemical activity, which is relevant to both its potential for phototoxicity and its environmental degradation.

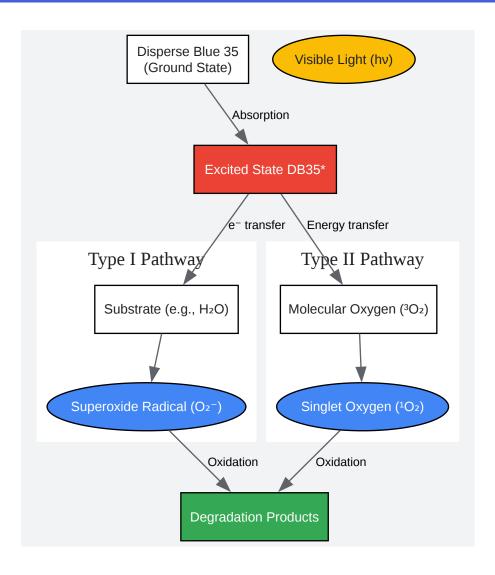
Photodegradation and Reactive Oxygen Species (ROS) Generation

Upon exposure to visible light, Disperse Blue 35 can act as a photosensitizer, generating reactive oxygen species (ROS) through both Type I and Type II photochemical pathways.[4]

- Type I Pathway: The excited dye molecule interacts directly with a substrate, transferring an
 electron to form radicals.
- Type II Pathway: The excited triplet state of the dye transfers energy to molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂).[4][11]

Studies using electron spin resonance have shown that irradiation of the dye's main components generates superoxide radicals.[4][11] This ROS generation is a key mechanism behind its phototoxicity and its potential to cause photocontact dermatitis.[4] The photodegradation process involves the breakdown of the anthraguinone chromophore.[4][12]





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Caption: Photochemical pathways of **C.I. Disperse Blue 35**.

Environmental Degradation

The stable, complex aromatic structure of anthraquinone dyes makes them resistant to natural microbial degradation, contributing to their environmental persistence.[9] Advanced Oxidation Processes (AOPs), such as those involving Fenton's reagent or photocatalysis with TiO₂, are effective methods for breaking down the dye into smaller, less harmful compounds.[4][5]

Toxicology and Environmental Fate

The toxicological profile of Disperse Blue 35 is a key consideration due to its potential for human and environmental exposure.



Human Health Effects

The primary health concern associated with Disperse Blue 35 is skin sensitization.[6] Its small molecular size and lipophilic nature facilitate skin absorption, which can lead to allergic contact dermatitis in susceptible individuals.[6][9]

Endpoint	Result	Notes	Source(s)
Acute Oral Toxicity (Rat)	LD50: >2000 mg/kg	Not classified as harmful by ingestion.	[6]
Skin Irritation	Mild irritant	May cause redness and swelling on prolonged contact.	[6]
Eye Irritation	Mild irritant	May cause transient discomfort and redness.	[6]
Skin Sensitization	Sensitizer	May cause allergic contact dermatitis.	[6][13]

Ecotoxicology and Environmental Fate

Due to its low water solubility and high LogP value, Disperse Blue 35 has a strong affinity for suspended solids and sediments in aquatic systems.[4][9] This suggests a potential for persistence and bioaccumulation in the environment.[4][9] The release of untreated textile effluents is the primary source of environmental contamination.[3] While specific data is limited, it may cause long-lasting harmful effects to aquatic life.[14]

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